N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide
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Overview
Description
N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an ethenyl chain, which is further connected to an ethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under specific conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyacetophenone: Shares the dimethoxyphenyl group but differs in the rest of the structure.
Uniqueness
N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
141341-80-2 |
---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethenyl]-N-ethylacetamide |
InChI |
InChI=1S/C14H19NO3/c1-6-15(11(3)16)10(2)12-7-8-13(17-4)14(9-12)18-5/h7-9H,2,6H2,1,3-5H3 |
InChI Key |
KDYLTKUZGHIZEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)C)C(=C)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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